Ethanesulfonic acid, butyl ester

Catalog No.
S1963359
CAS No.
14245-63-7
M.F
C6H14O3S
M. Wt
166.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanesulfonic acid, butyl ester

CAS Number

14245-63-7

Product Name

Ethanesulfonic acid, butyl ester

IUPAC Name

butyl ethanesulfonate

Molecular Formula

C6H14O3S

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3

InChI Key

KNQVIXLYXKKEEB-UHFFFAOYSA-N

SMILES

CCCCOS(=O)(=O)CC

Canonical SMILES

CCCCOS(=O)(=O)CC

Ethanesulfonic acid, butyl ester (butyl ethanesulfonate, CAS 14245-63-7) is a highly reactive, halide-free alkylating agent utilized primarily in the synthesis of specialty ionic liquids, pharmaceutical intermediates, and advanced materials. Unlike traditional alkyl halides, which leave trace corrosive ions that degrade electrochemical performance and poison catalysts, butyl ethanesulfonate enables direct, single-step N-alkylation that inherently yields halide-free products [1]. Furthermore, it serves as a critical reference standard in pharmaceutical impurity profiling and provides a distinct ethanesulfonate leaving group that allows chemists to precisely tune the hydrophobic and viscometric properties of resulting salts [2]. For procurement professionals, this compound represents a targeted precursor choice when downstream purity, process mass intensity (PMI) reduction, and precise phase behavior are required.

Substituting butyl ethanesulfonate with cheaper alternatives like 1-bromobutane or 1-chlorobutane introduces halide ions into the reaction matrix. In ionic liquid manufacturing, removing these halides requires a secondary anion metathesis step, which is rarely quantitative and typically leaves trace halides (>1000 ppm) that severely narrow the electrochemical window and induce anodic corrosion [1]. Alternatively, substituting with butyl methanesulfonate alters the final anion from ethanesulfonate to methanesulfonate. This change significantly reduces the hydrophobic hydration and viscosity B-coefficient of the resulting solvent, which can disrupt phase separation in aqueous two-phase systems (ATPS) used for biomolecule extraction [2]. Therefore, generic substitution either compromises the electrochemical purity of the product or fundamentally alters its thermophysical baseline.

Absolute Halide Elimination via Direct Sulfonate Alkylation

Traditional synthesis of 1-butyl-3-methylimidazolium (BMIM) ionic liquids relies on alkylation with 1-bromobutane followed by anion metathesis, a two-step process that frequently leaves trace halide impurities which degrade electrochemical windows and poison transition metal catalysts. In contrast, direct N-alkylation using butyl ethanesulfonate proceeds solvent-free at room temperature to yield [BMIM][ethanesulfonate] with a verified purity exceeding 99.4% and zero residual halides [1]. This eliminates the need for complex purification steps.

Evidence DimensionHalide impurity level and synthetic steps
Target Compound Data0 ppm halides (single-step direct alkylation, >99.4% overall purity)
Comparator Or Baseline1-Bromobutane baseline (requires 2 steps, leaves trace halides)
Quantified Difference100% reduction in halide contamination and elimination of the metathesis step
ConditionsSolventless N-alkylation of 1-methylimidazole at room temperature

Procuring butyl ethanesulfonate enables the single-step manufacture of ultra-pure, battery-grade ionic liquids without the yield loss and contamination risks of anion metathesis.

Anion-Specific Phase Separation Enhancement

When designing ionic liquids for aqueous two-phase systems (ATPS) used in protein extraction, the choice of the sulfonate leaving group is critical. Substituting butyl methanesulfonate with butyl ethanesulfonate generates an ethanesulfonate anion, which exhibits a higher viscosity B-coefficient and increased hydrophobic hydration compared to methanesulfonate [1]. This increase in hydrophobicity alters the phase-forming ability of the resulting ionic liquid, allowing for more efficient salting-out effects when combined with inorganic salts or polymers compared to the more hydrophilic methanesulfonate analogs [1].

Evidence DimensionHydrophobic hydration and phase-forming ability
Target Compound DataEthanesulfonate anion (derived from butyl ethanesulfonate)
Comparator Or BaselineMethanesulfonate anion (derived from butyl methanesulfonate)
Quantified DifferenceIncreased hydrophobicity and viscosity B-coefficient for ethanesulfonate
ConditionsAqueous two-phase system (ATPS) formulation for biomolecule extraction

Buyers optimizing liquid-liquid extraction workflows must select butyl ethanesulfonate over methanesulfonate analogs to achieve the specific hydrophobic balance required for efficient phase separation.

Process Mass Intensity (PMI) Reduction in Manufacturing

Using butyl ethanesulfonate as an alkylating agent allows for highly efficient, solvent-free reactions. In the synthesis of 1-butyl-3-methylimidazolium ethanesulfonate, reacting equimolar amounts of butyl ethanesulfonate and 1-methylimidazole at room temperature yields the crystalline product directly. Following a simple wash, the isolated yields range from 80% to 95% [1]. This direct route avoids the volatile organic solvents, excess reagents, and aqueous waste streams associated with the traditional halide-metathesis route, drastically reducing the Process Mass Intensity (PMI) of the final material [1].

Evidence DimensionIsolated yield and solvent requirement
Target Compound Data80-95% yield under solvent-free, room-temperature conditions
Comparator Or BaselineHalide alkylation + metathesis (requires solvents, generates aqueous waste)
Quantified DifferenceElimination of reaction solvent and metathesis waste streams while maintaining >80% yield
ConditionsEquimolar solventless reaction at 25°C for 96 hours

For industrial scale-up, procuring butyl ethanesulfonate directly lowers waste disposal costs and simplifies the reactor train by enabling a high-yield, solvent-free process.

Halide-Free Ionic Liquid Manufacturing

Direct precursor for synthesizing [BMIM][ethanesulfonate] and other specialty ionic liquids used in supercapacitors, batteries, and electroplating, where trace chlorides or bromides would cause anodic corrosion [1].

Aqueous Two-Phase System (ATPS) Formulation

Utilized to generate specific ethanesulfonate-based ionic liquids that offer tuned hydrophobicity for the liquid-liquid extraction of sensitive proteins, enzymes, and active pharmaceutical ingredients [2].

Pharmaceutical Impurity Profiling and Reference Standards

Procured as a critical analytical standard (e.g., Tirofiban Impurity 103) to validate the purity of active pharmaceutical ingredients synthesized via sulfonate-based alkylation routes, ensuring compliance with ICH guidelines [3].

Specialty N-Alkylation in Organic Synthesis

Chosen over butyl halides in the synthesis of complex N-heterocycles and active pharmaceutical ingredients where avoiding halide byproducts simplifies downstream purification and prevents catalyst poisoning in subsequent cross-coupling steps [1].

XLogP3

1.3

Wikipedia

Butyl ethanesulfonate

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